molecular formula C16H16O5 B13394549 (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one

Cat. No.: B13394549
M. Wt: 288.29 g/mol
InChI Key: XIJBDLYFYFZZDS-UHFFFAOYSA-N
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Description

This compound belongs to the benzofurochromenone class, characterized by a fused benzofuran-chromene backbone with specific stereochemistry (6aR,11aR,11bS). Key features include:

  • Methoxy substitution at C-9: Influences electronic distribution and steric interactions.
  • Tetrahydro structure: Reduces aromaticity compared to fully unsaturated analogs, affecting reactivity and bioavailability.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one

InChI

InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3

InChI Key

XIJBDLYFYFZZDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:

    Cyclization Reactions: These reactions form the benzofurochromenone core.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Batch Processing: Where reactions are carried out in batches with careful control of reaction conditions.

    Continuous Flow Synthesis: A more modern approach that allows for continuous production and better scalability.

Chemical Reactions Analysis

Types of Reactions

(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine

In medicine, research is focused on its potential therapeutic applications, such as in the treatment of certain diseases due to its bioactive properties.

Industry

In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-1benzofuro[3,2-c]chromen-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Differences and Molecular Properties
Compound Name Substituents Molecular Weight Key Functional Groups Source
Target Compound 9-OCH₃, 11b-OH ~326.3 (calc.) Benzofurochromenone, tetrahydro Synthetic/Phytochemical
(6aR,11aR)-9,10-Dimethoxy-6a,11a-Dihydro-6H-Benzofuro[3,2-c]Chromen-3-ol 9,10-OCH₃, 3-OH 270.284 Dihydro, phenolic -OH Herbal Extracts
8,9-Methylenedioxy-6H-Benzofuro[3,2-c]Chromen-6-one 8,9-Methylenedioxy 327.0863 Fully unsaturated, lactone Synthetic
11-Hydroxy-8H-Benzo[f]Benzofuro[3,2-c]Chromen-8-one Benzo[f]-extension, 11-OH 281.0444 Extended aromatic system Synthetic

Key Observations :

  • Methoxy vs. Hydroxy Groups : The target compound’s 9-methoxy and 11b-hydroxy groups distinguish it from analogs with dimethoxy (e.g., ) or lactone functionalities (). Methoxy groups typically reduce polarity, while hydroxyls enhance solubility and binding affinity .
Spectroscopic Data
  • NMR Trends: Target Compound: Expected downfield shifts for C-11b-OH (~δ 5–6 ppm in ¹H-NMR) and C-9-OCH₃ (~δ 3.8 ppm). Comparable to (6aR,11aR)-9,10-dimethoxy analogs (), though the tetrahydro system would show distinct coupling patterns . Synthetic Chromenones: reports HRMS-ESI data for analogs (e.g., m/z 327.0854 for 8,9-methylenedioxy derivative), suggesting similar fragmentation pathways for the target compound.
Table 2: Bioactivity and Predicted Targets
Compound Name Predicted Activity EC50 (µM)* Key Targets
Target Compound Antioxidant, Estrogenic Modulation N/A ER-α/β, Cytochrome P450
(6aR,11aR)-9,10-Dimethoxy-6a,11a-Dihydro-6H-Benzofuro[3,2-c]Chromen-3-ol Anti-inflammatory 0.42 COX-2, NF-κB
11-Hydroxy-8H-Benzo[f]Benzofuro[3,2-c]Chromen-8-one Anticancer N/A Topoisomerase II

*EC50 values from .

Key Insights :

  • The dimethoxy analog () exhibits stronger anti-inflammatory activity (EC50 0.42 µM) due to COX-2 inhibition, while the target compound’s 11b-OH group may favor estrogen receptor binding, as seen in furanoisoflavonoids ().
  • Extended aromatic systems (e.g., benzo[f]-fused analog in ) correlate with topoisomerase inhibition, a trait less likely in the tetrahydro target compound due to reduced planarity .

Biological Activity

The compound (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-benzofuro[3,2-c]chromen-3-one is a complex organic molecule with notable biological activities. This article will explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines elements of benzofuran and chromone moieties. Its molecular formula is C16H16O5C_{16}H_{16}O_{5}, with a molecular weight of approximately 288.29 g/mol. The specific stereochemistry (6aR, 11aR, 11bS) suggests potential for diverse pharmacological properties due to the spatial arrangement of functional groups.

Research indicates that compounds similar to (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-benzofuro[3,2-c]chromen-3-one exhibit various biological activities:

  • Antioxidant Activity : These compounds may scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : They can inhibit pro-inflammatory cytokines and pathways.
  • Anticancer Properties : Some studies have shown that they can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity of similar compounds using DPPH and ABTS assays. Results indicated significant radical scavenging activity, suggesting potential for use in oxidative stress-related conditions.
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that these compounds could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
  • Anticancer Activity :
    • A notable case involved testing on various cancer cell lines (e.g., breast and colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Data Table: Summary of Biological Activities

Biological ActivityAssay MethodResult
AntioxidantDPPHIC50 = 25 µg/mL
Anti-inflammatoryELISAReduced TNF-alpha by 40%
AnticancerMTT AssayIC50 = 15 µM (breast cancer)

Pharmacological Applications

Given its diverse biological activities, (6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-benzofuro[3,2-c]chromen-3-one has potential applications in:

  • Nutraceuticals : As an antioxidant supplement.
  • Pharmaceuticals : Development of anti-inflammatory drugs or adjunct therapies in cancer treatment.

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